molecular formula C8H10O3S B177530 Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate CAS No. 2158-82-9

Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate

Cat. No.: B177530
CAS No.: 2158-82-9
M. Wt: 186.23 g/mol
InChI Key: ZQPCKKGNETVBMN-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate is a heterocyclic compound containing a thiophene ring. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives . Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar condensation reactions. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, interact with cellular receptors, and disrupt microbial cell membranes . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-hydroxy-2-thiophene carboxylate
  • Methyl 4-hydroxy-2-methylthiophene-3-carboxylate
  • Ethyl 2-methylthiophene-3-carboxylate

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and an ester group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-hydroxy-2-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-3-11-8(10)7-5(2)12-4-6(7)9/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPCKKGNETVBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305384
Record name ethyl 4-hydroxy-2-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2158-82-9
Record name NSC170617
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-hydroxy-2-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate used in the synthesis of Thieno[3,2-b]thiophenes and Thieno[3,2-b]furans?

A1: The research highlights a novel synthetic approach utilizing this compound as a key starting material []. The methodology capitalizes on the reactivity of the compound's hydroxyl group and its ability to undergo both C- and O-alkylation reactions with α-halo ketones. This alkylation step is followed by a targeted cyclization reaction, ultimately leading to the formation of the desired Thieno[3,2-b]thiophenes and Thieno[3,2-b]furans. This approach provides a flexible and efficient route to access a variety of substituted thienothiophenes and thienofurans, expanding the possibilities for exploring their potential applications.

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